CC-92480 (Mezigdomide) is a next-generation cereblon E3 ligase modulator (CELMoD) engineered for optimized interaction with the thalidomide-binding domain (TBD) of cereblon (CRBN). Unlike first-generation immunomodulatory drugs (IMiDs) like lenalidomide or pomalidomide, CC-92480 features an extended phthalimide moiety and a novel amide linker, enhancing its binding surface area and hydrophobic contacts within the CRBN binding pocket [1] [5]. Structural studies reveal that these modifications increase the compound’s binding affinity by >100-fold compared to pomalidomide, facilitating a more stable ternary complex with CRBN and its E3 ubiquitin ligase partners (CUL4A, DDB1, RBX1) [1] [4].
The critical structural innovation lies in CC-92480’s diaryl substitution pattern, which engages additional subsites (e.g., Tyr-106, Trp-102, and Trp-380) in the CRBN β-hairloop. This interaction induces a conformational shift in the CRBN C-terminal domain, optimizing the recruitment surface for neosubstrates like IKZF1 and IKZF3 [1] [6]. Molecular dynamics simulations confirm that CC-92480 stabilizes a "closed" CRBN conformation, reducing the energy barrier for ubiquitin transfer [4].
Table 1: Structural Features of CC-92480 vs. IMiDs
Feature | CC-92480 | Pomalidomide | Lenalidomide |
---|---|---|---|
Binding Affinity (Kd, nM) | 0.8 | 35 | 250 |
Key CRBN Residues | Tyr-106, Trp-102, Trp-380 | Tyr-106, Trp-380 | Tyr-106 |
Hydrogen Bonds | 6 | 4 | 3 |
Hydrophobic Contacts | 12 | 8 | 5 |
CC-92480 reprograms the CRL4CRBN E3 ligase to induce the ubiquitination and proteasomal degradation of Ikaros (IKZF1) and Aiolos (IKZF3), zinc-finger transcription factors essential for multiple myeloma (MM) cell survival [1] [4] [6]. Quantitative proteomics identified ZFP91 as an additional critical neosubstrate degraded by CC-92480 but not efficiently by first-generation IMiDs [2] [6]. ZFP91 functions as a transcription factor coregulating cell survival pathways (WNT, NF-κB, MAPK) with IKZF1, and its degradation disrupts resistance mechanisms in IMiD-resistant malignancies [2].
Degradation specificity is governed by CC-92480’s ability to stabilize interactions between CRBN and the C2H2 zinc-finger domains of IKZF1/3. The drug’s extended structure enables tighter engagement with IKZF1’s degron motif (residues 146–160), enhancing ubiquitin transfer efficiency [1]. In T-cell lymphoma models, CC-92480 overcomes IMiD resistance by co-degrading IKZF1 and ZFP91, which jointly sustain oncogenic transcriptional networks [2].
CC-92480 exhibits accelerated degradation kinetics and enhanced degradation efficiency compared to IMiDs. In MM cell lines, CC-92480 achieves DC50 (half-maximal degradation concentration) values of ≤10 nM for IKZF1/3—10- to 50-fold lower than pomalidomide [1] [6]. Time-course analyses reveal peak degradation occurs within 2–4 hours post-treatment, contrasting with the 8–24 hours required for lenalidomide [1] [6]. This rapid kinetics correlates with superior tumoricidal activity in lenalidomide/pomalidomide-resistant cell lines [1] [6].
The kinetic advantage stems from CC-92480’s high cooperativity in ternary complex formation (CRBN-drug-IKZF1). Surface plasmon resonance studies show a KD of 0.2 µM for the CC-92480-induced CRBN-IKZF1 complex, versus 15 µM for pomalidomide [1]. This enables sustained substrate degradation even with transient drug exposure, a key limitation of earlier IMiDs [6].
Table 2: Degradation Kinetics of CC-92480 vs. IMiDs
Parameter | CC-92480 | Pomalidomide | Lenalidomide |
---|---|---|---|
IKZF1 DC50 (nM) | 5–10 | 100–500 | >1,000 |
Time to Max Degradation | 2–4 hours | 8–12 hours | 18–24 hours |
Ternary Complex KD (µM) | 0.2 | 15 | >50 |
Resistance Overcome | Yes (CRBN-low, ZFP91-high) | Partial | No |
CC-92480 acts as a molecular glue that restructures the CRL4CRBN complex to optimize ubiquitin ligase activity. Cryo-EM structures demonstrate that CC-92480 binding to CRBN’s TBD induces allosteric changes in the CUL4A-DDB1-CRBN scaffolding, widening the substrate-recruitment interface [4] [7]. This creates a high-affinity binding pocket for the IKZF1 degron while excluding non-targeted zinc-finger proteins [1].
The drug’s phthalazinone scaffold enables bivalent interactions: one arm engages CRBN, while the other positions IKZF1’s degron proximal to the E2 ubiquitin-conjugating enzyme [3] [7]. This configuration reduces the distance for ubiquitin transfer, increasing catalytic efficiency by >20-fold versus lenalidomide [1] [4]. Consequently, CC-92480 maintains potent degradation even in the presence of proteasome inhibitors like bortezomib, which partially inhibit IMiD activity [6]. The restructured E3 ligase complex also explains CC-92480’s activity against ZFP91, whose ZnF4 domain structurally mimics IKZF1’s degron [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7